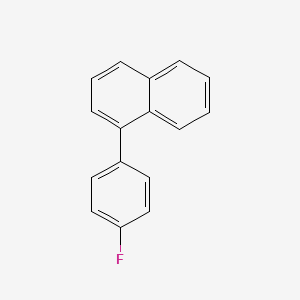![molecular formula C12H22O2Si B11883248 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol CAS No. 62343-69-5](/img/structure/B11883248.png)
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl moiety, which is further connected to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol typically involves the reaction of 3-(Trimethylsilyl)prop-2-yn-1-ol with cyclohexanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of cyclohexanol, followed by the addition of 3-(Trimethylsilyl)prop-2-yn-1-ol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various cyclohexanol derivatives.
Scientific Research Applications
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. Additionally, the compound’s structure enables it to participate in various chemical transformations, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A precursor in the synthesis of 2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol.
Cyclohexanol: Another precursor and a common alcohol used in organic synthesis.
Trimethylsilylacetylene: A related compound with similar structural features.
Uniqueness
2-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)cyclohexanol is unique due to the combination of a cyclohexanol ring with a trimethylsilyl-protected alkyne moiety. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
CAS No. |
62343-69-5 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
2-(3-trimethylsilylprop-2-ynoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O2Si/c1-15(2,3)10-6-9-14-12-8-5-4-7-11(12)13/h11-13H,4-5,7-9H2,1-3H3 |
InChI Key |
XLDZVVBJIWKGRR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCOC1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)









